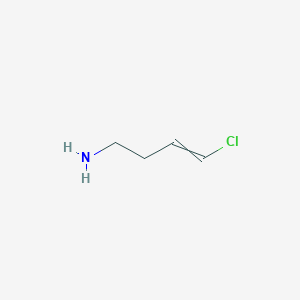

4-Chlorobut-3-EN-1-amine

Description

Contextualization within Halogenated Alkenes and Amines

To understand the chemical nature of 4-Chlorobut-3-en-1-amine, it is essential to consider its constituent functional groups: a halogenated alkene and a primary amine.

Halogenated Alkenes (Vinylic Halides): These are compounds where a halogen atom is directly bonded to one of the sp²-hybridized carbons of an alkene. wikipedia.orgfiveable.me This structural arrangement confers specific reactivity; for instance, vinylic halides are generally unreactive in SN1 and SN2 nucleophilic substitution reactions. youtube.com The vinyl group refers to the -CH=CH₂ group, but the term is often used more broadly for any alkenyl group. wikipedia.org

Amines: Amines are derivatives of ammonia (B1221849) in which one or more hydrogen atoms have been replaced by an alkyl or aryl group. fiveable.me Primary amines, which have the general structure R-NH₂, are particularly important in organic synthesis. fiveable.meorganic-chemistry.org They characteristically act as nucleophiles due to the lone pair of electrons on the nitrogen atom and can react with a wide range of electrophiles, including alkyl halides. britannica.compressbooks.pub

This compound, with the molecular formula C₄H₈ClN, is a molecule that uniquely combines these two functional groups. smolecule.com This integration of a vinylic chloride and a primary amine within the same four-carbon chain results in a distinct reactivity profile that is a subject of research interest.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by its utility as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. smolecule.com The presence of two reactive sites—the nucleophilic amine and the electrophilic carbon-chlorine bond adjacent to a double bond—allows for a variety of chemical transformations.

A primary reason for its study is its role as a precursor in the synthesis of complex, biologically active molecules. smolecule.com Research has demonstrated its utility in constructing heterocyclic compounds, which are core structures in many pharmaceuticals. For example, derivatives of this compound are used in the synthesis of aminopyrrolidinyl phosphonates, a class of molecules investigated for their potential antibiotic properties. vulcanchem.comscirp.org The ability to use this compound and related structures to build cyclic systems like pyrrolidines and cyclobutenes underscores its significance. vulcanchem.comresearchgate.netalquds.edu

The specific arrangement of the chloro and amino groups creates electronic asymmetry within the molecule, enabling regioselective reactions that are crucial for targeted synthesis. vulcanchem.com This makes it a valuable tool for chemists aiming to develop new therapeutic agents and explore novel chemical pathways. smolecule.com

Overview of Research Scope and Methodologies

The study of this compound encompasses its synthesis, reactivity, and characterization using various analytical techniques.

Synthesis: The synthesis of primary amines like this compound can be achieved through several established methods in organic chemistry. These include:

Alkylation of Ammonia: This method involves the reaction of ammonia with an appropriate alkyl halide. smolecule.com

Reduction of Nitriles: Starting from a nitrile derivative, reduction using agents like lithium aluminum hydride can yield the primary amine. smolecule.com

Gabriel Synthesis: This multi-step process uses phthalimide (B116566) to convert an alkyl halide into a primary amine. smolecule.comlibretexts.org

A specific method reported for the synthesis of the hydrochloride salt of the related isomer, 4-chlorobut-2-en-1-amine, involves the hydrochlorination of 4-chlorobut-2-en-1-ol with thionyl chloride, followed by amination with aqueous ammonia. vulcanchem.com

Reactivity and Applications: Research into the reactivity of this compound and its isomers explores several key reaction types. smolecule.com A significant focus is on intramolecular cyclization reactions, where the amine group attacks the electrophilic carbon bearing the chlorine atom to form a ring. Studies have shown that related compounds, such as 4-chlorobut-1-ynylphosphonate derivatives, undergo hydroamination with primary amines to yield pyrrolidinyl phosphonates. vulcanchem.comscirp.org Similarly, the reaction of diethyl 4-chlorobut-1-yn-1-ylphosphonate with various amines can produce novel aminocyclobutenylphosphonates. researchgate.netalquds.edu

Table 1: Key Reactions Involving the 4-Chlorobut-en-amine Scaffold

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The amino group acts as a nucleophile, reacting with electrophiles like alkyl halides to form more complex amines. smolecule.com |

| Addition Reactions | The carbon-carbon double bond can undergo electrophilic addition with reagents such as hydrogen halides. smolecule.com |

| Elimination Reactions | Under specific conditions, the molecule can eliminate hydrogen chloride. smolecule.com |

| Cyclization Reactions | Intramolecular reaction between the amine and the chlorinated carbon to form heterocyclic compounds like pyrrolidines. vulcanchem.com |

Characterization: The structural elucidation and characterization of this compound and its reaction products rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. For instance, the hydrochloride salt of the related isomer, 4-chlorobut-2-en-1-amine, has predicted spectroscopic data that aids in its identification. vulcanchem.com

Table 2: Predicted Spectroscopic Data for 4-Chlorobut-2-en-1-amine Hydrochloride

| Technique | Signal | Description |

|---|---|---|

| ¹H NMR | δ 1.8–2.1 ppm | Multiplet, 2H, CH₂Cl |

| δ 3.2–3.5 ppm | Multiplet, 2H, CH₂NH₂ | |

| δ 5.6–5.9 ppm | Doublet, 2H, CH=CH | |

| Mass Spectrometry | m/z 106.04181 | Predicted mass for [M+H]⁺ adduct |

| m/z 128.02375 | Predicted mass for [M+Na]⁺ adduct |

Data sourced from a study on the (E)-isomer of 4-chlorobut-2-en-1-amine. vulcanchem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorobut-2-en-1-amine |

| 4-chlorobut-2-en-1-ol |

| 4-chlorobut-1-ynylphosphonate |

| (Z)-diethyl (5-chloropent-1-en-1-yl)phosphonate |

| diethyl 4-chlorobut-1-yn-1-ylphosphonate |

| aminopyrrolidinyl phosphonates |

| aminocyclobutenylphosphonates |

| N-substituted pyrrolidinyl-methylphosphonate |

| diethyl (1-isopropyl-3-(isopropylamino)pyrrolidin-2-yl)phosphonate |

| 1,2-dichloroethane |

| 2-bromoethanol |

| 1,2-dibromoethane |

| 4-chloro-3-hydroxybutyronitrile |

| (E)-4-chlorobut-3-en-1-ol |

| 4-Chlorobutan-1-amine hydrochloride |

| (Z)-4-Chlorobut-3-enamide |

| (E)-(4-bromo-3-chlorobut-1-en-1-yl)benzene |

| (E)-2-azido-4-phenylbut-3-en-1-ol |

| ammonia |

| thionyl chloride |

| lithium aluminum hydride |

| epichlorohydrin |

| prussic acid |

| trimethylamine |

| formic acid |

| vinyl chloride |

| polyvinyl chloride |

| polyvinyl fluoride |

| vinylidene chloride |

| vinylidene fluoride |

| vinyl bromide |

| vinyl lithium |

| vinyl magnesium bromide |

| acrylic acid |

| acrylic esters |

| vinyl acetate |

| acetylene |

| carbon monoxide |

| ethene |

| cyclohexene |

| trans-1,2-dibromocyclohexane |

| di-iodopropane |

| diiodoethane |

| 1-bromooctane |

| octylamine |

| benzylamine |

| N-Ethylaniline |

| glutamate 5-semialdehyde |

| 1-pyrrolinium 5-carboxylate |

| proline |

| phthalimide |

| N-alkylphthalimide |

| rolipram |

| baclophen |

| naproxen |

| 1,1-dibromo-1-alkenes |

| 1,3-diynes |

| chloroacetylenes |

| bromoacetylenes |

| iodoacetylenes |

| diisobutylaluminum hydride |

| chloramine-T |

| sodium bromide |

| copper iodide |

| trans-N,N′-dimethylcyclohexane-1,2-diamine |

| tetramethylammonium chloride |

| tetramethylammonium bromide |

| diethyl chlorophosphate |

| methylamine |

| isopropylamine |

| nitrogen |

| hydrogen fluoride |

| carbon |

| bromine |

| chlorine |

| iodine |

| fluorine |

| hydrogen |

| water |

| sodium hydroxide (B78521) |

| nitrous acid |

| hypochlorous acid |

| tin(II) chloride |

| iron |

| zinc |

| tin |

| platinum |

| palladium |

| copper |

| ruthenium |

| toluene |

| dimethylformamide (DMF) |

| tetrahydrofuran (THF) |

| dimethyl sulfoxide (B87167) (DMSO) |

| acetonitrile |

| benzene |

| carbon tetrachloride |

| dichloromethane |

| ethanol (B145695) |

| titanium(IV) isopropoxide |

| sodium borohydride |

Structure

3D Structure

Propriétés

Numéro CAS |

918871-90-6 |

|---|---|

Formule moléculaire |

C4H8ClN |

Poids moléculaire |

105.56 g/mol |

Nom IUPAC |

4-chlorobut-3-en-1-amine |

InChI |

InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1,3H,2,4,6H2 |

Clé InChI |

QPXYSYQMXDSCMS-UHFFFAOYSA-N |

SMILES canonique |

C(CN)C=CCl |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for the Preparation of 4 Chlorobut 3 En 1 Amine

Retrosynthetic Analysis and Key Disconnections for 4-Chlorobut-3-EN-1-amine

Retrosynthetic analysis is a powerful method for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the carbon-nitrogen (C-N) bond and functional group interconversions (FGI).

The most straightforward disconnection is that of the C-N bond, which points to a C4 electrophile and a nitrogen nucleophile. This suggests precursors such as a halogenated butene derivative and an ammonia (B1221849) equivalent. A key starting material identified through this disconnection is 1,4-dichlorobut-2-ene, where one of the chlorine atoms can be selectively substituted by an amine group.

Alternatively, functional group interconversion (FGI) strategies offer other retrosynthetic pathways. The primary amine could be derived from the reduction of other nitrogen-containing functional groups, such as an azide (B81097) or a nitrile. This leads to precursors like 4-chloro-1-azidobut-2-ene or 4-chlorobut-3-enenitrile. Another FGI approach involves the transformation of an alcohol. The amine can be envisioned as arising from 4-chlorobut-3-en-1-ol, a more readily available precursor. Finally, considering the carbon skeleton, the butene framework can be traced back to a butyne precursor, such as 4-chlorobut-1-yne, which can be functionalized to introduce the amine group.

These retrosynthetic pathways are summarized in the following table:

| Disconnection Strategy | Precursor Synthon | Potential Starting Material(s) |

| C-N Bond Disconnection | C4 Electrophile + NH₂ Nucleophile | 1,4-Dichlorobut-2-ene + Ammonia |

| Functional Group Interconversion (FGI) | Reduction of Azide/Nitrile | 4-Chloro-1-azidobut-2-ene / 4-Chlorobut-3-enenitrile |

| Functional Group Interconversion (FGI) | Amination of Alcohol | 4-Chlorobut-3-en-1-ol |

| Functional Group Interconversion (FGI) | Hydroamination of Alkyne | 4-Chlorobut-1-yne |

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule in a highly convergent manner, often by forming the key C-N bond on a pre-existing chloro-butene skeleton.

The reaction of halogenated alkenes with ammonia is a classical method for amine synthesis. A plausible route to this compound is the nucleophilic substitution of 1,4-dichlorobut-2-ene with ammonia nih.gov. This reaction typically involves heating the halogenoalkane with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed tube docbrown.info.

The reaction proceeds via a nucleophilic attack of the ammonia molecule on one of the electrophilic carbon atoms bearing a chlorine atom. However, this method is often complicated by multiple substitutions chemguide.co.uk. The primary amine product is itself a nucleophile and can react with another molecule of 1,4-dichlorobut-2-ene to form a secondary amine chemguide.co.ukyoutube.com. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts chemguide.co.ukyoutube.com. To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability that a molecule of the dichloride will react with ammonia rather than the desired amine product docbrown.info.

Challenges in Direct Amination of 1,4-Dichlorobut-2-ene:

| Challenge | Description | Mitigation Strategy |

| Over-alkylation | The primary amine product reacts further to form secondary, tertiary, and quaternary ammonium salts. chemguide.co.ukyoutube.com | Use of a large excess of ammonia. docbrown.info |

| Mixture of Products | A complex mixture of amines is often formed, requiring difficult separation. youtube.com | Careful control of stoichiometry and reaction conditions. |

| Salt Formation | The initial product is an ammonium salt, which requires a subsequent base treatment to liberate the free amine. docbrown.info | Addition of a base like sodium hydroxide (B78521) in a second step. |

Reductive amination is a versatile method for forming amines from carbonyl compounds organic-chemistry.org. This two-step process, often performed in a single pot, involves the reaction of an aldehyde or ketone with ammonia to form an intermediate imine, which is then reduced to the corresponding amine.

For the synthesis of this compound, a suitable precursor would be (E)-4-chlorobut-3-enal nih.gov. The reaction would proceed by the condensation of this aldehyde with ammonia to form an imine, which is subsequently reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde but are effective in reducing the intermediate imine.

This method offers the advantage of high selectivity for the formation of primary amines when ammonia is used as the nitrogen source, thus avoiding the over-alkylation issues common in direct amination of alkyl halides.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules mdpi.com. While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical approach could be envisioned.

For instance, a photocatalytic olefin-hydroaminoalkylation process has been described for the synthesis of complex tertiary alkylamines from dialkylamines, carbonyls, and alkenes cam.ac.ukcam.ac.uk. A variation of this could potentially be adapted. A three-component reaction might involve an ammonia equivalent, a C3 carbonyl synthon, and a chlorinated C1 component, though orchestrating such a reaction to selectively yield the desired product would be a significant synthetic challenge. MCRs are prized for their atom economy and ability to rapidly build molecular complexity, making them an attractive, albeit underdeveloped, strategy for this target mdpi.comnih.gov.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted into the target amine. These multi-step sequences can offer better control over selectivity and avoid some of the issues associated with direct methods.

A highly viable indirect route starts from the corresponding alcohol, 4-chlorobut-3-en-1-ol nih.govnih.gov. Alcohols are generally poor leaving groups, so the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by converting the alcohol to a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

The resulting tosylate or mesylate is an excellent substrate for an Sₙ2 reaction. Subsequent reaction with an ammonia source, such as aqueous or ethanolic ammonia, or using the Gabriel synthesis with potassium phthalimide (B116566) followed by hydrolysis, can yield the desired primary amine, this compound libretexts.org. This two-step approach generally provides a cleaner reaction and higher yield of the primary amine compared to the direct amination of the corresponding dichloride.

Another important precursor is 4-chlorobut-1-yne . The terminal alkyne can be converted to the amine through a hydroamination reaction. The addition of an N-H bond across a carbon-carbon multiple bond is a highly atom-economical method for amine synthesis. While the hydroamination of unactivated alkynes can be challenging, significant progress has been made using transition metal catalysts, particularly gold complexes nih.govnih.gov. The reaction of 4-chlorobut-1-yne with ammonia in the presence of a suitable gold(I) catalyst could potentially yield an intermediate enamine or imine, which would then tautomerize or be reduced to the final this compound researchgate.net. This method is at the forefront of catalytic research and offers a modern and efficient potential route to the target compound.

Conversion of Other Halogenated Butylamines or Amidations

This synthetic strategy involves the modification of an existing butene framework already containing a nitrogen atom. One plausible, though less direct, route would be the transformation of a related halogenated butylamine. For instance, if a precursor like 4-aminobut-2-en-1-ol (B3431219) were available, it could theoretically be converted to the target compound. This would involve the substitution of the hydroxyl group with a chloride ion, a standard transformation in organic synthesis.

Amidation represents another pathway, where a carboxylic acid derivative is converted to an amide, which is then reduced to the corresponding amine. While theoretically possible, this route is less direct for synthesizing this compound as it would require starting with a precursor like 4-chlorobut-3-enoic acid. The acid would first be converted to an amide using an aminating agent, followed by a reduction step. Given the presence of the reactive vinyl chloride moiety, careful selection of reagents would be necessary to avoid unwanted side reactions.

Utilization of Specific Alkylation of Ammonia Methods

The direct alkylation of ammonia with an alkyl halide is a fundamental method for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 1,4-dichlorobut-2-ene with ammonia. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the lone pair of electrons on the ammonia molecule attacks one of the electrophilic carbon atoms bearing a chlorine atom, displacing the chloride ion. youtube.com

A significant challenge in this method is controlling the selectivity of the reaction. youtube.com The primary amine product, this compound, is itself a nucleophile and can compete with ammonia to react with another molecule of 1,4-dichlorobut-2-ene. masterorganicchemistry.com This leads to the formation of secondary and tertiary amines as byproducts, and potentially even a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org

To favor the formation of the primary amine, the reaction is typically carried out using a large excess of ammonia. youtube.com This statistical approach ensures that an alkyl halide molecule is more likely to encounter an ammonia molecule than the desired primary amine product, thus minimizing overalkylation. youtube.com Following the initial substitution, the resulting ammonium salt is deprotonated by another ammonia molecule to yield the neutral primary amine. youtube.com

Table 1: Proposed Synthesis via Alkylation of Ammonia

| Step | Reactant | Reagent | Product | Purpose |

|---|---|---|---|---|

| 1 | 1,4-Dichlorobut-2-ene | Ammonia (large excess) | 4-Chlorobut-3-en-1-ammonium chloride | Nucleophilic substitution to form the C-N bond. |

Reduction of Nitrile Derivatives

The reduction of a nitrile (a compound containing a -C≡N group) is a reliable method for the synthesis of primary amines. This pathway involves two main steps: the introduction of a nitrile group onto the carbon skeleton, followed by its reduction.

For the synthesis of this compound, the starting material would again be 1,4-dichlorobut-2-ene. In the first step, it would be reacted with a cyanide salt, such as sodium cyanide (NaCN), in a nucleophilic substitution reaction. This replaces one of the chlorine atoms with a nitrile group, yielding 5-chloropent-3-enenitrile (B2949976).

In the second step, the nitrile group of 5-chloropent-3-enenitrile is reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reduction converts the carbon-nitrogen triple bond into a primary amine (-CH₂NH₂), yielding the final product, this compound. Care must be taken during this step to avoid reduction of the vinyl chloride group.

Table 2: Proposed Synthesis via Reduction of a Nitrile Derivative

| Step | Reactant | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1,4-Dichlorobut-2-ene | Sodium Cyanide (NaCN) | 5-Chloropent-3-enenitrile | Introduction of the nitrile functional group. |

Gabriel Synthesis and Analogous Phthalimide-Mediated Routes

The Gabriel synthesis is a classic and highly effective method for preparing primary amines from primary alkyl halides, which advantageously avoids the overalkylation issues seen with direct amination. masterorganicchemistry.comchemistrysteps.com The reaction utilizes potassium phthalimide as a surrogate for the ammonia anion. wikipedia.orglscollege.ac.in

The synthesis proceeds in two main stages. First, the phthalimide anion, a potent nucleophile, attacks the primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. libretexts.org For the synthesis of this compound, the alkyl halide used would be 1,4-dichlorobut-2-ene. The nucleophilic phthalimide would displace one of the chloride ions to form N-(4-chlorobut-2-en-1-yl)phthalimide. Because the nitrogen in the N-alkylphthalimide is sterically hindered and its lone pair is delocalized by the adjacent carbonyl groups, it is no longer nucleophilic, thus preventing any further alkylation. masterorganicchemistry.com

In the second stage, the N-alkylphthalimide is cleaved to release the desired primary amine. This is typically achieved by reacting the intermediate with hydrazine (B178648) (N₂H₄) in a process known as the Ing-Manske procedure. wikipedia.orglibretexts.org This reaction yields the free primary amine and a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org Alternatively, the cleavage can be performed under acidic or basic hydrolysis conditions, although this can sometimes be harsh. lscollege.ac.inlibretexts.org

Table 3: Proposed Synthesis via Gabriel Synthesis

| Step | Reactant | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1,4-Dichlorobut-2-ene | Potassium Phthalimide | N-(4-chlorobut-2-en-1-yl)phthalimide | Formation of the N-alkylphthalimide to prevent overalkylation. |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 4 Chlorobut 3 En 1 Amine

Nucleophilic Reactivity of the Amine Moiety in 4-Chlorobut-3-en-1-amine

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This reactivity is central to the formation of more complex molecular architectures through various substitution and addition-elimination pathways.

Substitution Reactions (e.g., with alkyl halides, leading to the formation of more complex amines)

The primary amine in this compound can readily react with alkyl halides in a nucleophilic substitution reaction. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This initial reaction yields a secondary amine.

However, the reaction often does not stop at the secondary amine stage. chemguide.co.ukmasterorganicchemistry.com The resulting secondary amine is also nucleophilic, sometimes even more so than the starting primary amine, and can compete with the remaining primary amine to react with the alkyl halide. masterorganicchemistry.com This can lead to the formation of a tertiary amine. The process can continue, with the tertiary amine reacting further to form a quaternary ammonium (B1175870) salt, a reaction known as exhaustive methylation when methyl iodide is used. chemguide.co.ukmasterorganicchemistry.com To favor the formation of the secondary amine (monoalkylation), reaction conditions such as using a large excess of the initial amine may be employed. chemguide.co.uk

Table 1: Products of Sequential Alkylation of this compound

| Reactant | Product Stage | Product Name |

|---|---|---|

| This compound + R-X | Primary Amine | (Starting Material) |

| Secondary Amine | N-alkyl-4-chlorobut-3-en-1-amine | |

| Tertiary Amine | N,N-dialkyl-4-chlorobut-3-en-1-amine |

Acylation and Alkylation Reactions (e.g., formation of N-substituted derivatives)

Similar to alkylation, the amine group undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-substituted amide derivative. This reaction is a common strategy for protecting the amine group or for synthesizing more complex molecules.

Alkylation, as discussed previously, introduces alkyl groups to the nitrogen atom. Both acylation and alkylation are fundamental transformations for creating a wide variety of N-substituted derivatives of this compound, which can serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net

Formation of Cyclic Structures through Intramolecular Amination (e.g., pyrrolidine derivatives)

The structure of this compound contains both a nucleophile (the amine) and an electrophilic center (the carbon-carbon double bond adjacent to the chlorine atom), setting the stage for intramolecular cyclization. Under appropriate conditions, typically in the presence of a base, the amine can attack the double bond in an intramolecular fashion to form a five-membered ring. This type of reaction is a powerful method for the synthesis of pyrrolidine derivatives. nih.govnih.govorganic-chemistry.orgresearchgate.net

The reaction likely proceeds via a nucleophilic attack of the amine on one of the carbons of the alkene, facilitated by the electron-withdrawing effect of the chlorine atom. This can lead to the formation of various substituted pyrrolidines, which are important structural motifs in many biologically active compounds and natural products. researchgate.netresearchgate.net The stereoselectivity of such cyclizations is often a key consideration in synthetic strategies. nih.govorganic-chemistry.org

Electrophilic Reactivity of the Alkene Moiety in this compound

The carbon-carbon double bond in this compound can act as a nucleophile, making it susceptible to attack by electrophiles. This reactivity is characteristic of alkenes and leads to various addition and cycloaddition reactions.

Addition Reactions (e.g., with electrophiles such as hydrogen halides or acids, resulting in halogenation or protonation)

The alkene moiety can undergo electrophilic addition reactions. For instance, treatment with a hydrogen halide (H-X) would lead to the protonation of the double bond, forming a carbocation intermediate. This carbocation would then be attacked by the halide ion. The regioselectivity of this addition would be governed by Markovnikov's rule, where the proton adds to the carbon that results in the more stable carbocation.

Similarly, in the presence of an acid and water, the double bond can be protonated to form a carbocation, which is then captured by a water molecule to form an alcohol after deprotonation. The presence of the chlorine atom on the double bond influences the stability of the potential carbocation intermediates. The reaction of a similar compound, 3-chlorobut-1-ene, with silver nitrate in water facilitates the removal of the chloride ion, forming a carbocation that then reacts with water, demonstrating the susceptibility of such structures to reactions involving carbocation intermediates. pearson.com

Table 2: Potential Products of Electrophilic Addition to this compound

| Reagent | Reaction Type | Potential Product |

|---|---|---|

| H-X (e.g., HBr) | Hydrohalogenation | 3-Bromo-4-chlorobutan-1-amine or 4-Bromo-4-chlorobutan-1-amine |

Cycloaddition Reactions (e.g., Diels-Alder reactions with suitable dienes)

The alkene in this compound can function as a dienophile in a Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition reaction involves the interaction of the 2π-electron system of the alkene with a 4π-electron system of a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com The chlorine atom attached to the double bond in this compound acts as an electron-withdrawing group, which should increase its reactivity as a dienophile. The reaction with a suitable diene, such as 1,3-butadiene, would result in the formation of a substituted cyclohexene derivative. This reaction is a powerful tool for constructing cyclic systems with a high degree of stereochemical control. wikipedia.org

Reactivity of the Chlorinated Site (C-Cl Bond)

The carbon-chlorine bond in this compound is situated on an sp2-hybridized carbon, which significantly influences its reactivity compared to a typical alkyl chloride.

Elimination of hydrogen chloride (HCl) from this compound could theoretically lead to the formation of either but-3-en-1-yne or buta-1,3-dien-1-amine derivatives. However, the conditions required for such an elimination are stringent. The C-Cl bond in a vinyl chloride is strengthened by the partial double bond character arising from resonance of the chlorine lone pairs with the π-system of the double bond. sarthaks.combrainly.inbrainly.in This makes the bond harder to break.

Dehydrohalogenation of vinyl halides typically requires very strong bases, such as sodium amide (NaNH2) or potassium tert-butoxide (t-BuOK), often at elevated temperatures. The primary amine group within the molecule could potentially act as an internal base, but it is generally not basic enough to effect this transformation. An external strong base would be necessary.

Hypothetical Elimination Pathways:

| Product | Required Conditions | Plausibility |

| But-3-en-1-yne | Very strong, sterically hindered base | Low, due to the strength of the C-Cl bond and potential for competing reactions. |

| Buta-1,3-dien-1-amine | Strong base | Moderate, but likely to be part of a complex mixture of products. |

It is also important to consider that elimination reactions involving amines can be complex. For instance, the Hofmann elimination, which typically involves the elimination of a quaternary ammonium salt, proceeds to give the least substituted alkene. libretexts.org While not directly applicable here, it highlights that the amine group can direct elimination pathways.

Nucleophilic substitution at an sp2-hybridized carbon, as in a vinyl chloride, is notoriously difficult under standard SN1 or SN2 conditions. doubtnut.com The SN2 pathway is hindered by the increased electron density of the double bond, which repels incoming nucleophiles. Furthermore, the geometry of the sp2 carbon is not amenable to the backside attack required for an SN2 reaction. chemistrysteps.comlibretexts.org The SN1 pathway is disfavored because the resulting vinyl cation is highly unstable.

Despite these challenges, nucleophilic substitution on vinyl chlorides can occur through alternative mechanisms, such as:

Addition-Elimination: A strong nucleophile can add to the double bond, forming a carbanionic intermediate. Subsequent elimination of the chloride ion would result in the substituted product. This pathway is more likely if the double bond is activated by electron-withdrawing groups, which is not the case for this compound.

Elimination-Addition: Under very strong basic conditions, elimination to form an alkyne could be followed by the addition of a nucleophile.

The primary amine of this compound could itself act as an intramolecular nucleophile, potentially leading to cyclization.

Mechanistic Studies of Key Transformations of this compound

A significant transformation pathway for γ-haloamines is intramolecular cyclization to form four-membered azetidine rings. magtech.com.cn In the case of this compound, the nitrogen atom can act as an internal nucleophile, attacking the carbon bearing the chlorine atom.

Given the difficulty of direct substitution on the vinyl chloride, this cyclization would likely not proceed via a simple intramolecular SN2 reaction. A more plausible mechanism could involve a Michael addition-type reaction if the double bond were activated, or a metal-catalyzed process that facilitates the C-N bond formation. For example, palladium-catalyzed intramolecular amination of C-H bonds has been used for azetidine synthesis. rsc.org

Another possibility is the formation of a cyclic imine through an intramolecular reaction, which could then be a precursor to other nitrogen-containing heterocycles. mdpi.com

Potential Cyclic Intermediates:

| Intermediate | Formation Pathway | Subsequent Reactions |

| Azetidine derivative | Intramolecular nucleophilic attack | Ring-opening reactions, further functionalization |

| Cyclic imine | Intramolecular cyclization followed by tautomerization | Reduction to cyclic amine, addition of nucleophiles |

The stereochemistry of any substitution at the C-Cl bond is a key consideration. A direct SN2 reaction at an sp2 center, if it were to occur, would proceed with inversion of configuration. chemistrysteps.com However, given the unlikelihood of this pathway, addition-elimination or elimination-addition mechanisms would lead to a mixture of stereoisomers.

Regioselectivity would be a critical factor in reactions involving the allylic system. Nucleophilic attack could potentially occur at either the vinylic carbon (C4) or the allylic carbon (C2), especially if an allylic cation intermediate is formed. The distribution of products would depend on whether the reaction is under kinetic or thermodynamic control. quimicaorganica.orglibretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. This is often the less stable product. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the major product is the most stable one. wikipedia.orgmasterorganicchemistry.com

In the context of an allylic substitution on a related substrate, attack at the less substituted end of the allylic system is often kinetically favored, while attack at the more substituted carbon can lead to the thermodynamically more stable product.

The reactivity of this compound would be governed by the activation energies of the competing reaction pathways. The high activation energy for breaking the C-Cl bond in the vinyl chloride moiety suggests that reactions at this site will be slow and require significant energy input.

Intramolecular cyclization to form a strained four-membered ring like azetidine would also have a significant activation barrier. However, the entropic advantage of an intramolecular reaction could make this a competitive pathway under certain conditions.

Computational studies on related systems, such as the reactions of enamines with nitroalkenes, have been used to predict the stability of intermediates and transition states, providing insight into the kinetic and thermodynamic favorability of different reaction pathways. nih.gov Similar computational approaches could be applied to this compound to elucidate its reactivity profile in the absence of experimental data.

Applications of 4 Chlorobut 3 En 1 Amine in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The presence of two distinct reactive sites in 4-chlorobut-3-en-1-amine—the primary amino group and the vinyl chloride—renders it a valuable synthon for the construction of intricate molecular architectures. These functionalities can be manipulated either sequentially or in a concerted fashion to introduce specific structural motifs into a target molecule.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The synthesis of these ring systems is a central theme in organic chemistry. This compound is a promising precursor for the synthesis of various nitrogen heterocycles due to its amino-tethered vinyl halide structure.

One of the most powerful methods for the formation of nitrogen heterocycles is palladium-catalyzed intramolecular coupling of amino-tethered vinyl halides with ketone enolates. nih.govcapes.gov.br This methodology can be applied to synthesize a range of bridged, condensed, and monocyclic nitrogen-containing compounds. nih.gov In a hypothetical application, this compound could be acylated at the nitrogen atom with a keto-acid chloride, followed by a palladium-catalyzed intramolecular Heck-type reaction. This would lead to the formation of a cyclic enaminone, a key intermediate for more complex heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Synthetic Strategy | Potential Significance |

|---|---|---|

| Piperidines | Intramolecular N-alkylation | Core structure in many alkaloids and pharmaceuticals. |

| Pyrrolidines | Cyclization via palladium catalysis | Found in numerous natural products and biologically active molecules. |

The primary amine of this compound can readily participate in condensation reactions with carbonyl compounds to form imines, which can then undergo intramolecular cyclization. For instance, reaction with a suitable dicarbonyl compound could pave the way for the synthesis of various substituted pyrroles or pyridines.

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. While this compound is not chiral itself, its primary amine functionality serves as a convenient handle for the introduction of chirality.

One common strategy is the formation of diastereomeric salts with a chiral acid, allowing for the separation of enantiomers if the molecule is derivatized to contain a stereocenter. More advanced methods involve the use of the amine as a directing group or a substrate in asymmetric catalysis. For example, the amine could be converted into a sulfonamide, which could then direct a metal-catalyzed C-H activation or a cyclization reaction in an enantioselective manner.

Furthermore, the amine can be transformed into an imine using a chiral aldehyde or ketone, and subsequent diastereoselective reduction of the C=N bond would yield a chiral amine. This approach is a well-established method for the synthesis of enantiomerically enriched amines.

As a bifunctional molecule, this compound serves as an excellent synthon for the simultaneous or sequential introduction of an aminoalkene and a halogen functionality. The vinyl chloride group is particularly useful as it can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at that position.

The primary amine can be protected, allowing the vinyl chloride to be manipulated, and then deprotected to allow for further reactions. This orthogonal reactivity is a key feature of a versatile building block. For example, a Suzuki coupling could be performed on the vinyl chloride to introduce an aryl group, followed by acylation of the amine to build a more complex molecule.

Integration into Polymer and Materials Chemistry Research (e.g., as a monomer or cross-linking agent)

The dual functionality of this compound also lends itself to applications in polymer and materials science. Both the primary amine and the alkene group can participate in polymerization reactions.

The alkene moiety can undergo addition polymerization, similar to other vinyl monomers. chemguide.co.uk If copolymerized with other alkenes, it would introduce pendant aminomethyl and chloroethyl groups along the polymer chain. These functional groups could then be used for post-polymerization modification, allowing for the tuning of the polymer's properties. For instance, the amine groups could be used to alter the solubility or to attach other molecules, while the chlorine atoms could be substituted to introduce other functionalities. ajbasweb.com

The primary amine allows this compound to act as a monomer in step-growth polymerizations. For example, it could react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The presence of the vinyl chloride in the resulting polymer would offer sites for subsequent cross-linking or functionalization.

Furthermore, because it has two reactive sites, this compound could potentially act as a cross-linking agent to improve the mechanical properties and thermal stability of polymers. The amine could react with functional groups on existing polymer chains, while the double bond could be cross-linked through radical-initiated processes.

Table 2: Potential Polymer Applications of this compound

| Application | Polymerization Type | Resulting Polymer Feature |

|---|---|---|

| Functional Monomer | Addition Polymerization | Pendent amine and chloro groups for post-polymerization modification. |

| Monomer | Step-Growth Polymerization | Polyamides or polyureas with vinyl chloride side chains. |

Potential in the Development of Chemical Probes and Tags

Chemical probes are small molecules used to study biological systems. researchgate.net They often consist of a reactive group that can covalently bind to a target, a linker, and a reporter group such as a fluorophore or a biotin tag. The bifunctional nature of this compound makes it an interesting candidate for use as a linker in the design of chemical probes.

The primary amine provides a point of attachment for a reporter group through standard amide bond formation or other amine-specific chemistries. The vinyl chloride, on the other hand, could potentially act as a reactive group to bind to a biological target, for instance, through nucleophilic substitution by a thiol group in a protein. The four-carbon chain provides a flexible spacer between the reactive group and the reporter tag.

The development of activity-based probes often relies on the specific reactivity of a chemical warhead with an enzyme active site. While the reactivity of a vinyl chloride is moderate compared to other electrophiles, it could be tailored for specific targets. The ability to synthesize derivatives of this compound where the electronic properties of the vinyl chloride are tuned could lead to the development of selective chemical probes.

Spectroscopic and Advanced Analytical Methodologies for the Structural and Electronic Characterization of 4 Chlorobut 3 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation, Conformational Analysis, and Stereoisomer Differentiation (e.g., ¹H, ¹³C, ³¹P NMR for phosphonate (B1237965) derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-chlorobut-3-en-1-amine. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The vinyl protons adjacent to the chlorine atom would appear in the downfield region, typically between 5.5 and 6.5 ppm, with their chemical shifts and coupling constants being highly dependent on the stereochemistry of the double bond. chemicalbook.comaip.orggauthmath.com The methylene (B1212753) group adjacent to the amine (C1) and the methylene group adjacent to the double bond (C2) would also exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. The amine protons themselves typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four distinct signals, one for each carbon atom in the molecule. The carbons of the double bond (C3 and C4) are expected to resonate in the alkene region (110-140 ppm). compoundchem.com The carbon attached to the chlorine atom (C4) would be further downfield compared to C3. The aliphatic carbons, C1 (bonded to the nitrogen) and C2, would appear in the upfield region, with typical chemical shifts for allylic and amino-substituted carbons. chemicalbook.comspectrabase.com

Conformational Analysis: While the double bond restricts rotation, conformational flexibility exists around the C1-C2 and C2-C3 single bonds. At room temperature, rapid conformational interchange would likely lead to time-averaged NMR signals. auremn.org.br However, variable-temperature NMR studies could potentially "freeze out" individual conformers, providing insight into the rotational energy barriers and the preferred spatial arrangement of the amine and chloroalkene groups.

Stereoisomer Differentiation: this compound can exist as two geometric isomers: (E)- (trans) and (Z)- (cis). NMR spectroscopy is the primary method for their differentiation.

Coupling Constants: The coupling constant (J) between the two vinylic protons (H3 and H4) is diagnostic of the stereochemistry. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans relationship, while a smaller coupling constant (typically 7-12 Hz) indicates a cis relationship.

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can confirm stereochemistry by identifying through-space correlations. For the Z-isomer, an NOE would be observed between the vinylic protons, whereas for the E-isomer, such a correlation would be absent or very weak.

³¹P NMR for Phosphonate Derivatives: If this compound is derivatized to form an aminophosphonate, ³¹P NMR spectroscopy becomes a powerful analytical tool. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. acs.orgresearchgate.net For a diethyl phosphonate derivative, a single resonance would be expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift would be characteristic of α-aminophosphonates. sci-hub.st In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with protons on the adjacent carbon and the P-O-CH₂ protons. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on typical values for similar functional groups.

| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |

|---|---|---|---|

| C1-H₂ | ~2.8 - 3.2 ppm (triplet) | ~40 - 45 ppm | Protons adjacent to the amine group. |

| C2-H₂ | ~2.4 - 2.7 ppm (quartet) | ~30 - 35 ppm | Allylic protons. |

| C3-H | ~5.7 - 6.2 ppm (multiplet) | ~120 - 128 ppm | Vinylic proton. |

| C4-H | ~6.0 - 6.5 ppm (multiplet) | ~125 - 135 ppm | Vinylic proton adjacent to chlorine. |

| N-H₂ | ~1.0 - 2.5 ppm (broad singlet) | - | Chemical shift is solvent and concentration dependent. |

| ³¹P (Phosphonate) | - | - | For a diethyl phosphonate derivative, a signal around 20-30 ppm would be expected. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and the characterization of chemical bonds.

Infrared (IR) Spectroscopy:

N-H Stretching: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. fiveable.me

C-H Stretching: The spectrum will feature stretching vibrations for both sp² (alkenyl) and sp³ (alkyl) C-H bonds. The =C-H stretch typically appears at a higher frequency, just above 3000 cm⁻¹ (3010-3100 cm⁻¹), while the -C-H stretches appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹). orgchemboulder.comlibretexts.org

C=C Stretching: A moderate intensity band corresponding to the carbon-carbon double bond stretch is expected in the 1640-1680 cm⁻¹ region. orgchemboulder.com

N-H Bending: The scissoring vibration of the -NH₂ group typically gives rise to a medium to strong band around 1590-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, and can be useful for confirming the presence of the halogen.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar or symmetric bonds.

C=C Stretching: The C=C double bond, being a relatively non-polar bond, often produces a strong signal in the Raman spectrum in the 1640-1680 cm⁻¹ range. ondavia.com This can be more intense and easier to identify than in the IR spectrum, especially if the molecule has a center of symmetry.

C-Cl Stretching: The C-Cl bond also gives a characteristic Raman signal.

N-H Stretching: While visible, N-H stretches are typically weaker in Raman spectra compared to IR. ias.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -NH₂ | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| -NH₂ | N-H Bend (scissoring) | 1590 - 1650 | - | Medium to Strong (IR) |

| =C-H | C-H Stretch | 3010 - 3100 | 3010 - 3100 | Medium (IR), Medium (Raman) |

| -C-H | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C=C | C=C Stretch | 1640 - 1680 | 1640 - 1680 | Medium (IR), Strong (Raman) |

| C-Cl | C-Cl Stretch | 600 - 800 | 600 - 800 | Strong (IR), Strong (Raman) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural features from fragmentation patterns.

Molecular Ion: The molecular formula of this compound is C₄H₈ClN, with a monoisotopic mass of approximately 105.03 amu. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum will exhibit a characteristic molecular ion cluster with a peak at M⁺ (m/z 105) and an M+2 peak at m/z 107, with a relative intensity ratio of approximately 3:1. jove.com This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Fragmentation Pathways: Upon electron ionization, the molecular ion can undergo several fragmentation pathways. libretexts.org

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. youtube.comslideshare.net This would involve the loss of a C₂H₂Cl radical to form a stable iminium ion at m/z 44. This is often the base peak in the spectrum of primary amines.

Loss of Halogen: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical, resulting in a fragment ion at m/z 70.

Loss of Amine Group: Fragmentation can also occur with the loss of the amino group (·NH₂) or ammonia (B1221849) (NH₃), leading to ions at m/z 89 or m/z 88, respectively.

Allylic Cleavage: The bond beta to the double bond is susceptible to cleavage, which would result in the loss of an aminomethyl radical (·CH₂NH₂) to produce a chloropropenyl cation at m/z 75.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 105 / 107 | [C₄H₈ClN]⁺ | Molecular Ion (M⁺) |

| 89 / 91 | [C₄H₇Cl]⁺ | Loss of ·NH₂ |

| 75 / 77 | [C₃H₄Cl]⁺ | Allylic cleavage, loss of ·CH₂NH₂ |

| 70 | [C₄H₈N]⁺ | Loss of ·Cl |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, formation of CH₂=NH₂⁺ |

X-ray Crystallography for Solid-State Structural Elucidation and Bond Angle/Length Determination (e.g., for derivatives or salts)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While this compound is likely a liquid at room temperature, its crystalline derivatives, such as a hydrochloride salt, can be analyzed. acs.org

Preparation of a Crystalline Salt: The primary amine group can be readily protonated by an acid like hydrochloric acid (HCl) to form the corresponding ammonium (B1175870) chloride salt, 4-chlorobut-3-en-1-aminium chloride. Such salts often have higher melting points and a greater propensity to form high-quality single crystals suitable for X-ray diffraction analysis. cambridge.orgnih.gov

Structural Information: A successful crystallographic analysis of a suitable salt would provide a wealth of precise structural information, including:

Bond Lengths: Accurate determination of the lengths of all bonds (C=C, C-C, C-N, C-Cl, C-H, N-H) with very high precision. This would confirm the double bond character and reveal any electronic effects of the substituents on bond lengths.

Bond Angles: Precise measurement of the angles between all bonded atoms, defining the geometry of the molecule.

Torsion Angles: Determination of the torsion angles, which would define the preferred conformation of the molecule in the crystal lattice.

Stereochemistry: Unambiguous confirmation of the double bond's stereochemistry (E or Z).

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding between the ammonium group and the chloride counter-ion, and potentially other weaker intermolecular forces. researchgate.net

This solid-state structural data provides a crucial benchmark for comparison with computational models and spectroscopic data obtained in solution.

Theoretical and Computational Chemistry Studies on 4 Chlorobut 3 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can determine the electronic distribution and energy levels, which in turn dictate the molecule's reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbitals for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For 4-chlorobut-3-en-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of the lone pair of electrons, with some contribution from the π-system of the double bond. The LUMO is anticipated to be centered on the carbon-chlorine antibonding orbital and the π* orbital of the double bond, reflecting the electrophilic character of the C-Cl bond and the double bond.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 8.20 | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 8.95 | Estimated as -EHOMO |

| Electron Affinity (A) | 0.75 | Estimated as -ELUMO |

| Electronegativity (χ) | 4.85 | A measure of the ability to attract electrons |

| Chemical Hardness (η) | 4.10 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.24 | A measure of the polarizability |

| Electrophilicity Index (ω) | 2.86 | A measure of the electrophilic character |

Note: These values are illustrative and would be obtained from quantum chemical calculations, for instance, using Density Functional Theory (DFT) with a suitable basis set.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (typically colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom due to its lone pair, making it a primary site for protonation and electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential. The region around the chlorine atom would also show some negative potential due to its electronegativity, while the adjacent carbon atom would be relatively electron-deficient.

Table 2: Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (e) |

| Cl | -0.25 |

| C4 (attached to Cl) | +0.15 |

| C3 | -0.10 |

| C2 | -0.05 |

| C1 | +0.05 |

| N | -0.40 |

| H (on N) | +0.20 |

Bond Order Analysis and Aromaticity/Antiaromaticity Assessment

Bond order analysis provides a quantitative measure of the number of chemical bonds between two atoms. It helps in understanding the nature of bonding (single, double, triple) and can indicate delocalization of electrons. For this compound, the bond order of the C3=C4 double bond would be close to 2, while the C-N, C-C, and C-Cl bonds would have bond orders close to 1.

Aromaticity and antiaromaticity are concepts typically applied to cyclic systems and are not directly applicable to the linear structure of this compound. Therefore, an assessment of aromaticity/antiaromaticity is not relevant for this molecule.

Reaction Pathway Modeling and Transition State Analysis to Elucidate Mechanisms

Computational chemistry can be used to model chemical reaction pathways and identify transition states. This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which determine the reaction rates. For this compound, one could model reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or addition reactions at the double bond.

For example, in a nucleophilic substitution reaction, the incoming nucleophile would attack the C4 carbon, leading to the cleavage of the C-Cl bond. Transition state analysis would reveal the geometry and energy of the highest point on the reaction coordinate, providing the activation energy for the reaction.

Conformer Analysis and Molecular Dynamics Simulations to Understand Flexibility

This compound has several rotatable bonds, leading to different possible conformations. Conformer analysis involves identifying the stable conformations (local minima on the potential energy surface) and determining their relative energies. This is important as the reactivity and spectroscopic properties of a molecule can depend on its conformation.

Molecular dynamics (MD) simulations can provide further insight into the flexibility of the molecule by simulating its motion over time at a given temperature. MD simulations can reveal the accessible conformations and the timescale of conformational changes.

Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For instance, the vibrational frequencies and IR intensities can be calculated, which correspond to the peaks in an experimental IR spectrum. Similarly, NMR chemical shifts can be calculated to help assign the signals in an experimental NMR spectrum.

Table 3: Predicted Vibrational Frequencies for Key Stretching Modes in this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H stretch | 3400 - 3500 |

| C-H stretch (sp2) | 3050 - 3150 |

| C-H stretch (sp3) | 2850 - 2950 |

| C=C stretch | 1640 - 1680 |

| C-N stretch | 1000 - 1250 |

| C-Cl stretch | 650 - 850 |

Note: These are typical frequency ranges and would be calculated more precisely using quantum chemical methods.

Synthesis and Investigation of Derivatives and Analogues of 4 Chlorobut 3 En 1 Amine

Aminated Derivatives with Varied Substitution Patterns on Nitrogen

The primary amine group of 4-chlorobut-3-en-1-amine serves as a key site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's chemical and physical properties. Standard synthetic methodologies, such as reductive amination or nucleophilic substitution on an activated precursor, can be employed to generate N-alkyl and N-aryl derivatives.

The synthesis of related aminated structures, for example, has been achieved through the condensation reaction of a ketone with an aniline derivative. In one study, (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one was synthesized from the reaction of benzoylacetone and 4-chloroaniline. semanticscholar.orgresearchgate.net This reaction highlights a common strategy for forming C-N bonds that could be adapted for the synthesis of N-substituted derivatives of this compound.

General methods for amine synthesis are well-established and offer pathways to a diverse range of derivatives. These include the Gabriel synthesis, which involves the alkylation of phthalimide (B116566) followed by hydrazinolysis, and direct alkylation of ammonia (B1221849) or a primary amine. While direct alkylation can sometimes lead to over-alkylation, careful control of reaction conditions can favor the formation of the desired secondary or tertiary amine.

Table 1: Potential N-Substituted Derivatives of this compound

| Substituent (R) | Derivative Name | Potential Synthetic Method |

| Methyl | N-methyl-4-chlorobut-3-en-1-amine | Reductive amination with formaldehyde |

| Ethyl | N-ethyl-4-chlorobut-3-en-1-amine | Reductive amination with acetaldehyde |

| Phenyl | N-phenyl-4-chlorobut-3-en-1-amine | Buchwald-Hartwig amination |

| Benzyl | N-benzyl-4-chlorobut-3-en-1-amine | Nucleophilic substitution with benzyl bromide |

Halogenated Analogues (e.g., Bromo-, Fluoro-substituted counterparts)

The reactivity of the vinyl halide is a critical feature of this compound. The substitution of chlorine with other halogens, such as bromine or fluorine, is expected to significantly alter the compound's reactivity profile. For instance, vinyl bromides are generally more reactive in cross-coupling reactions than their chloro counterparts, while vinyl fluorides can exhibit unique reactivity and metabolic stability.

Table 2: Comparison of Halogenated Vinyl Halides

| Halogen | C-X Bond Strength (kJ/mol) | Electronegativity (Pauling Scale) | Expected Reactivity in Cross-Coupling |

| F | ~485 | 3.98 | Lower |

| Cl | ~339 | 3.16 | Moderate |

| Br | ~285 | 2.96 | Higher |

| I | ~213 | 2.66 | Highest |

Stereoisomers (E/Z Isomers) and Their Distinct Reactivity Profiles

The presence of a double bond in this compound gives rise to the possibility of E/Z stereoisomerism. The spatial arrangement of the substituents around the double bond can have a profound impact on the molecule's shape, polarity, and reactivity. For instance, the accessibility of the reactive sites for intermolecular or intramolecular reactions may differ significantly between the E and Z isomers.

The synthesis of stereochemically pure E or Z isomers typically requires stereoselective synthetic methods. This could involve the use of stereospecific catalysts or starting materials with a predefined stereochemistry. The characterization of these isomers would rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), where the coupling constants between the vinyl protons can often distinguish between the E and Z configuration.

While specific studies on the distinct reactivity of the E and Z isomers of this compound are not detailed in the available literature, research on related compounds, such as (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one, confirms the synthesis and characterization of a specific stereoisomer. semanticscholar.orgresearchgate.net This underscores the importance of stereochemistry in this class of compounds. The (E)-isomer of a related compound, (E)-4-chlorobut-3-en-1-ol, is also known, suggesting that both stereoisomeric forms of such butene derivatives can be prepared and isolated. nih.gov

Cyclized Derivatives (e.g., Pyrrolidine formation from related butyne derivatives)

The bifunctional nature of this compound and its derivatives makes them suitable precursors for intramolecular cyclization reactions to form heterocyclic structures. For instance, under appropriate conditions, the amino group could displace the vinyl chloride to form a five-membered ring, a pyrrolidine derivative. This type of reaction is a powerful tool in organic synthesis for the construction of complex molecules.

Studies on the cyclization of related compounds provide a framework for understanding these potential transformations. For example, the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in the presence of a superacid has been shown to produce 3-trichloromethylindan-1-ones. nih.govresearchgate.net This demonstrates the feasibility of intramolecular C-C bond formation in a similar carbon skeleton. The synthesis of pyrrolidine rings is a well-established area of organic chemistry, with numerous methods available for their construction.

Derivatives for Proteomics Research via Alkylation

In the field of proteomics, chemical probes are often used to study protein structure and function. Alkylating agents are a class of reagents that can covalently modify specific amino acid residues, such as cysteine. The vinyl chloride moiety of this compound has the potential to act as an alkylating agent, making it a candidate for the development of novel proteomics probes.

The general principle involves the nucleophilic attack of a cysteine thiol group on the electrophilic carbon of the vinyl chloride, leading to the formation of a stable thioether bond. By attaching a reporter tag (e.g., a fluorophore or a biotin molecule) to the amine terminus of this compound, researchers could create a tool for labeling and identifying proteins.

While the direct use of this compound in proteomics has not been reported, the broader context of amine-containing reagents and alkylating agents in proteomics is well-documented. Chemical modification of amines in peptides is a common strategy in mass spectrometry-based proteomics for applications such as protein quantification.

Table 3: Common Amino Acid Residues Targeted by Alkylating Agents

| Amino Acid | Nucleophilic Group |

| Cysteine | Thiol (-SH) |

| Lysine | Epsilon-amino (-NH2) |

| Histidine | Imidazole ring |

| Methionine | Thioether (-S-CH3) |

Future Research Directions and Emerging Trends in the Study of 4 Chlorobut 3 En 1 Amine

Catalytic Approaches for Selective Transformations and Improved Yields

The development of novel catalytic systems is a key area for future research into the reactions of 4-chlorobut-3-en-1-amine. The presence of two reactive functional groups, the amine and the allylic chloride, allows for a variety of transformations, but also presents challenges in terms of selectivity.

Future investigations will likely focus on transition metal catalysis to control the regioselectivity and stereoselectivity of reactions involving the allylic system. For instance, palladium-catalyzed allylic amination reactions could be explored to selectively introduce a second amino group, leading to the formation of diamine structures. organic-chemistry.orgmdpi.com The choice of ligands and reaction conditions will be crucial in directing the outcome of these transformations. Heterobimetallic catalytic systems, which have shown promise in other allylic C-H amination reactions, could also be investigated to achieve high levels of selectivity and yield. nih.gov

Furthermore, research into catalytic methods for the selective functionalization of the C-N bond will be of interest. This could involve developing catalysts for N-alkylation, N-arylation, or N-acylation that are compatible with the allylic chloride moiety. The goal will be to develop robust catalytic protocols that offer high yields and selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps.

| Catalyst System | Potential Transformation of this compound | Desired Outcome |

| Palladium complexes with phosphine (B1218219) ligands | Intermolecular or intramolecular allylic amination | Synthesis of functionalized diamines or cyclic amines |

| Heterobimetallic catalysts (e.g., Pd/Cr) | Selective C-H amination of the allylic backbone | Introduction of a nitrogen nucleophile at a specific position |

| Earth-abundant metal catalysts (e.g., Mo) | Dehydrative allylation with other amines | Formation of various allylic amines with improved atom economy |

Green Chemistry Principles in Synthesis and Reaction Design

Future synthetic strategies for this compound and its derivatives will increasingly incorporate the principles of green chemistry. rsc.orgnih.govacs.orgsemanticscholar.org This will involve the development of more environmentally benign and sustainable processes that minimize waste and reduce the use of hazardous materials.

One area of focus will be the use of renewable resources as starting materials. While the synthesis of this compound itself may rely on petrochemical feedstocks, its subsequent transformations can be designed to be more sustainable. For example, the use of biocatalysis or enzymes could enable highly selective reactions under mild conditions, reducing energy consumption and by-product formation.

Atom economy will be another key consideration. Catalytic methods that proceed with high atom economy, such as addition and cycloaddition reactions, will be favored over stoichiometric reactions that generate large amounts of waste. The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, will also contribute to greener synthetic routes by reducing solvent usage and purification steps. nih.gov

| Green Chemistry Principle | Application in the Context of this compound | Potential Benefit |

| Atom Economy | Utilizing catalytic addition reactions for functionalization | Minimization of waste by incorporating all reactant atoms into the final product |

| Use of Renewable Feedstocks | Employing biocatalysts for selective transformations | Reduced reliance on fossil fuels and operation under milder reaction conditions |

| Design for Energy Efficiency | Development of one-pot synthesis and microwave-assisted reactions | Lower energy consumption and faster reaction times |

| Safer Solvents and Auxiliaries | Performing reactions in water or other environmentally benign solvents | Reduced environmental impact and improved process safety |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The application of flow chemistry and continuous processing is an emerging trend that holds significant promise for the scalable and safe synthesis of this compound and its derivatives. nih.govmdpi.comchemicalindustryjournal.co.ukrsc.orgresearchgate.net Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govmdpi.com

Future research will likely focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, which would simplify purification and allow for catalyst recycling. The integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, could enable the development of fully automated and continuous manufacturing processes. mdpi.com

The enhanced safety features of flow chemistry are particularly relevant for reactions involving potentially unstable intermediates or exothermic processes. The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for efficient heat dissipation, reducing the risk of thermal runaways. This could be particularly advantageous for reactions involving the highly reactive allylic chloride group of this compound.

| Feature of Flow Chemistry | Advantage for Syntheses Involving this compound |

| Enhanced Heat and Mass Transfer | Improved control over reaction temperature and mixing, leading to higher yields and selectivity |

| Precise Control of Reaction Parameters | Optimization of reaction conditions (temperature, pressure, residence time) for improved efficiency |

| Safe Handling of Hazardous Reagents | In-situ generation and immediate consumption of reactive intermediates |

| Scalability | Straightforward scaling of production by extending the operation time or using multiple reactors in parallel |

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound will be crucial for process optimization and control. Advanced characterization techniques that allow for in-situ and real-time monitoring of chemical reactions are expected to play a significant role in this area. mdpi.commt.comspectroscopyonline.commt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable insights into reaction pathways and kinetics. mt.commt.com The use of fiber-optic probes allows for the direct monitoring of reactions in the reactor without the need for sampling. This is particularly useful for studying reactions involving unstable or short-lived intermediates.

Future research may also involve the use of more advanced techniques such as in-situ nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to gain a more detailed understanding of complex reaction mixtures. The data obtained from these in-situ monitoring techniques can be used to develop kinetic models and optimize reaction conditions for improved yield and selectivity.

| In-situ Monitoring Technique | Information Gained | Application in the Study of this compound |

| FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products | Optimization of reaction conditions and understanding of reaction kinetics |

| NMR Spectroscopy | Detailed structural information on species in the reaction mixture | Identification of transient intermediates and elucidation of reaction mechanisms |

| Mass Spectrometry | Identification of reaction components and by-products | Monitoring reaction progress and detecting impurities |

Rational Design of Novel Reagents and Intermediates Based on this compound Structure